1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted derivatives that retain the core pyrazolo[3,4-d]pyrimidine structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, thereby inducing cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates various signaling pathways, including the NF-κB and IL-6 pathways, which are involved in inflammation and immune responses .
Comparison with Similar Compounds
When compared to other similar compounds, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine stands out due to its unique structural features and potent biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core pyrazolo[3,4-d]pyrimidine structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which imparts different biological properties.
The uniqueness of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-phenylpiperazine lies in its specific substitution pattern, which contributes to its high potency and selectivity in targeting specific molecular pathways .
Properties
Molecular Formula |
C16H18N6 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H18N6/c1-20-15-14(11-19-20)16(18-12-17-15)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
CLAKHGUKOXCKNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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